7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 4-methoxybenzyl group at position 3. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity , while the 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity in medicinal compounds . The 4-methoxybenzyl substituent may improve lipophilicity and membrane permeability, as observed in structurally analogous compounds . This compound’s synthesis likely involves coupling reactions between preformed oxadiazole and quinazoline intermediates, though explicit procedural details are absent in the provided evidence.
Properties
CAS No. |
1206995-11-0 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-3-16-4-8-18(9-5-16)23-28-24(34-29-23)19-10-13-21-22(14-19)27-26(32)30(25(21)31)15-17-6-11-20(33-2)12-7-17/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI Key |
ZIASJZKNWIRXSE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
3-[5-Substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones
- Structure : Shares the quinazoline-4(3H)-one core but replaces the oxadiazole with a thiadiazole ring and incorporates a styryl group.
- Activity : Demonstrated moderate anticancer activity (IC₅₀ = 12–45 µM) in preliminary assays, attributed to thiadiazole’s electron-withdrawing effects .
- Comparison : The target compound’s oxadiazole substituent may offer superior metabolic stability compared to thiadiazole, as oxadiazoles resist enzymatic degradation better in vivo .
1,2,4-Oxadiazole-Containing Derivatives
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate
- Structure: Features a 1,2,4-oxadiazole linked to a quinoline core via a methoxy bridge.
- Synthesis : Prepared via cyclization of amidoxime intermediates, yielding 68–72% .
- Comparison : The target compound’s direct fusion of oxadiazole to quinazoline-dione may enhance rigidity and π-π stacking interactions in target binding compared to the flexible methoxy linker in this analogue .
Substituted-phenyl-1,2,4-oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates
- Structure : Combines oxadiazole with a benzoxazine ring.
- Activity : Exhibited antimicrobial activity (MIC = 8–32 µg/mL), linked to the oxadiazole’s electronegativity .
Methoxybenzyl-Substituted Heterocycles
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Structure : Methoxybenzyl group attached to a triazole-thione core.
- Properties : Enhanced solubility in polar solvents due to methoxy groups, with logP = 2.1 .
- Comparison : The target compound’s 4-methoxybenzyl group likely balances lipophilicity (predicted logP ≈ 3.5) while maintaining moderate aqueous solubility, critical for bioavailability .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s complexity (multiple heterocycles) may require multi-step protocols, contrasting with simpler oxadiazole derivatives synthesized in one-pot reactions .
- Structure-Activity Relationships (SAR): The 4-ethylphenyl group on oxadiazole may enhance hydrophobic interactions in enzyme binding compared to unsubstituted phenyl rings .
- Biological Potential: While direct data is lacking, structural analogs suggest plausible activity against kinases or cancer cell lines, warranting in vitro validation.
Q & A
Q. How can the reaction mechanism for oxadiazole ring formation be probed experimentally?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁵N-labeled nitrile precursors to track nitrogen incorporation into the oxadiazole ring via MS/MS fragmentation.
- Kinetic studies : Monitor intermediate formation (e.g., nitrile oxides) using in-situ IR spectroscopy to validate proposed cycloaddition pathways .
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